molecular formula C14H13ClN2O2S B2851028 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 314284-15-6

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2851028
CAS No.: 314284-15-6
M. Wt: 308.78
InChI Key: OOIJJIOIZNNOQP-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and stability. This particular compound features a chlorobenzamido group and a carboxamide group attached to a dimethyl-substituted thiophene ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of 2-Chlorobenzamido Intermediate

    • React 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
    • React 2-chlorobenzoyl chloride with ammonia to obtain 2-chlorobenzamide.
  • Formation of 4,5-Dimethylthiophene-3-carboxylic Acid

    • Perform a Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of aluminum chloride to obtain 4,5-dimethylthiophene.
    • Oxidize 4,5-dimethylthiophene to form 4,5-dimethylthiophene-3-carboxylic acid.
  • Coupling Reaction

    • Couple 2-chlorobenzamide with 4,5-dimethylthiophene-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative coupling reagents, and solvent recycling techniques to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized thiophenes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzamido)-4,5-dimethoxybenzoic acid
  • 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxylic acid

Uniqueness

2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to the presence of both a chlorobenzamido group and a carboxamide group on a dimethyl-substituted thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-7-8(2)20-14(11(7)12(16)18)17-13(19)9-5-3-4-6-10(9)15/h3-6H,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIJJIOIZNNOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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